Palladium(II) sulfate

Catalog No.
S705996
CAS No.
13566-03-5
M.F
H2O4PdS
M. Wt
204.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palladium(II) sulfate

CAS Number

13566-03-5

Product Name

Palladium(II) sulfate

IUPAC Name

palladium;sulfuric acid

Molecular Formula

H2O4PdS

Molecular Weight

204.50 g/mol

InChI

InChI=1S/H2O4S.Pd/c1-5(2,3)4;/h(H2,1,2,3,4);

InChI Key

POLLVEHVGPMJIK-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)[O-].[Pd+2]

Canonical SMILES

OS(=O)(=O)O.[Pd]

The exact mass of the compound Palladium(II) sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Palladium(II) sulfate (PdSO4) is a water-soluble source of divalent palladium, primarily utilized as a precursor for catalysts and in electrochemical deposition processes. Unlike halide-based palladium salts, it provides a source of Pd(II) ions without introducing chloride, an anion that can be detrimental in specific catalytic and electroplating applications. The compound is typically supplied as a hygroscopic, reddish-brown solid which can form a dihydrate, a factor relevant to handling and precise formulation.

Direct substitution of Palladium(II) sulfate with more common precursors like Palladium(II) chloride (PdCl2) or Palladium(II) nitrate (Pd(NO3)2) often fails due to critical differences in processability and chemical compatibility. PdCl2 exhibits very poor solubility in pure water, requiring the addition of acids or excess chloride salts which complicates formulation and introduces potentially interfering ions. The nitrate anion in Pd(NO3)2 is an oxidizing agent, rendering it unsuitable for systems sensitive to redox side reactions. Furthermore, the thermal decomposition profiles and electrochemical behavior of these salts are distinct, meaning a process optimized for the sulfate anion will not yield equivalent results with chloride or nitrate.

Superior Aqueous Solubility for Simplified, Chloride-Free Formulations

Palladium(II) sulfate is described as being soluble and fully miscible in water, enabling direct preparation of aqueous solutions without additives. In contrast, Palladium(II) chloride (PdCl2), a common alternative, is largely insoluble in pure water and requires the addition of hydrochloric acid or excess alkali metal chlorides to form a soluble tetrachloropalladate complex, complicating the process and introducing chloride ions.

Evidence DimensionSolubility in Water
Target Compound DataSoluble / Fully miscible
Comparator Or BaselinePalladium(II) chloride: Insoluble, requires complexing agents (e.g., HCl, NaCl) for dissolution
Quantified DifferenceQualitatively significant; enables direct dissolution vs. required secondary reagents for comparator
ConditionsAqueous solution preparation at ambient conditions.

This simplifies process workflows and eliminates the need for co-solvents or additives that could interfere with downstream applications, particularly in chloride-sensitive catalysis or electrochemistry.

Electrochemical Inertness of Sulfate Anion Prevents Bath Corrosion and Side Reactions

The sulfate counter-ion in PdSO4 is specifically cited for its advantages in electroplating baths because it is electrochemically inert. This inertness leads to minimal corrosion and oxidation of bath components when compared to alternatives like chloride or nitrate. The use of PdSO4 allows for the formulation of stable plating baths without introducing reactive counter-ions that can degrade bath performance or deposit quality over time.

Evidence DimensionAnion Electrochemical Activity
Target Compound DataSulfate anion is electrochemically inert
Comparator Or BaselineChloride, nitrate, and nitrite anions are electrochemically active, causing corrosion and oxidation
Quantified DifferenceQualitative but critical for process stability; inert vs. reactive
ConditionsPalladium or palladium alloy electroplating bath replenishment and operation.

For industrial electroplating, selecting PdSO4 enhances bath lifetime and ensures deposit purity by avoiding the corrosive and oxidative side reactions associated with halide and nitrate salts.

Lower Thermal Decomposition Temperature for Energy-Efficient Catalyst Preparation

Anhydrous Palladium(II) sulfate decomposes to Palladium(II) oxide (PdO) at 525 °C. This is significantly lower than the decomposition temperature of anhydrous Palladium(II) chloride, which decomposes at 679 °C. This 154 °C difference allows for the formation of supported PdO catalysts at a lower calcination temperature.

Evidence DimensionDecomposition Temperature to Oxide
Target Compound Data525 °C (for PdSO4 → PdO + SO3)
Comparator Or BaselinePalladium(II) chloride: 679 °C
Quantified Difference154 °C lower decomposition temperature
ConditionsThermal decomposition of anhydrous solid.

Using PdSO4 as a precursor can reduce energy costs during catalyst manufacturing and is advantageous when using thermally sensitive support materials that could be damaged by the higher temperatures required to decompose PdCl2.

Anion-Controlled Morphology in Electrodeposited Palladium Nanoparticles

The choice of palladium salt anion directly influences the morphology of electrodeposited nanoparticles. Deposition from a PdSO4 solution results in larger palladium nanoparticles with lower surface coverage on a glassy carbon substrate. In a direct comparison under the same base electrolyte, deposition from a PdCl2 solution produced smaller nanoparticles but achieved much higher surface coverage.

Evidence DimensionResulting Nanoparticle Morphology
Target Compound DataLarger nanoparticles, lower surface coverage
Comparator Or BaselinePalladium(II) chloride: Smaller nanoparticles, much higher surface coverage
Quantified DifferenceQualitative difference in both particle size and surface coverage
ConditionsElectrochemical deposition of palladium on a glassy carbon (GC) substrate.

This allows for process-level control over the final material's properties; PdSO4 is the appropriate precursor when discrete, larger nanoparticles are desired, whereas PdCl2 is suited for creating films with high surface area.

Formulation of Chloride-Free Electroplating and Electroless Plating Baths

Ideal for preparing stable aqueous plating baths where the presence of chloride ions would cause corrosion or interfere with the deposition chemistry. The inert nature of the sulfate anion ensures higher bath stability and deposit purity.

Precursor for Supported Catalysts on Thermally Sensitive Substrates

The lower decomposition temperature (525 °C) makes it the preferred precursor for preparing supported PdO catalysts on materials that cannot withstand the higher temperatures (>679 °C) required for palladium chloride decomposition.

Direct Preparation of Aqueous Phase Homogeneous Catalysts

Its high solubility in water allows for the straightforward formulation of aqueous catalytic systems without requiring complexing agents, making it suitable for green chemistry applications where avoiding organic solvents and additives is a priority.

Controlled Synthesis of Palladium Nanostructures via Electrodeposition

Serves as the specific precursor of choice when the desired outcome is the formation of larger, more discrete palladium nanoparticles on a substrate, as opposed to the smaller, high-coverage films produced from chloride-based precursors.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

203.87086 g/mol

Monoisotopic Mass

203.87086 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (59.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (46.6%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

22723-63-3
13566-03-5

Wikipedia

Palladium(II) sulfate

General Manufacturing Information

Sulfuric acid, palladium(2+) salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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